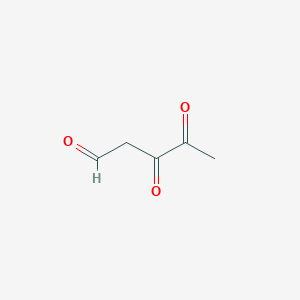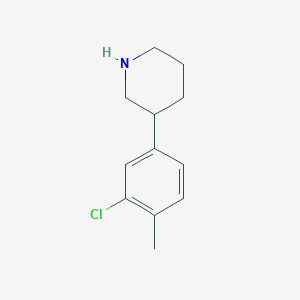
3,5-Dichloropyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloropyridine-2-thiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is attached at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine-2-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, starting from 2-aminopyridine, chlorination can yield 2-amino-3,5-dichloropyridine, which can then be further modified to introduce the thiol group . Another method involves the nucleophilic substitution of chlorinated pyridines with sulfur-containing nucleophiles under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloropyridine-2-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions include substituted pyridines, disulfides, sulfonic acids, and various heterocyclic compounds .
Applications De Recherche Scientifique
3,5-Dichloropyridine-2-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dichloropyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
3,5-Dichloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
2,3-Dichloropyridine: Similar structure but different substitution positions, leading to different chemical properties and reactivity.
Uniqueness
3,5-Dichloropyridine-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H3Cl2NS |
|---|---|
Poids moléculaire |
180.05 g/mol |
Nom IUPAC |
3,5-dichloro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
Clé InChI |
QJISUYXAYWGCGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)NC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)






